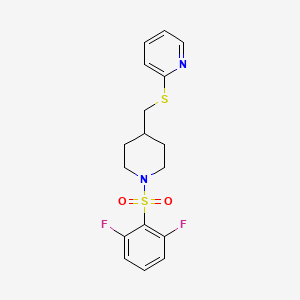

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Description

Properties

IUPAC Name |

2-[[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O2S2/c18-14-4-3-5-15(19)17(14)25(22,23)21-10-7-13(8-11-21)12-24-16-6-1-2-9-20-16/h1-6,9,13H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLFPWXEBMYWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Thioether Formation: The final step involves the formation of the thioether linkage between the piperidine intermediate and the pyridine ring, typically using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Modified piperidine derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenylsulfonyl group can form strong interactions with specific amino acid residues, while the piperidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Motifs and Substituent Variations

The target compound shares key features with several analogs:

- Sulfonylpiperidine derivatives (e.g., compounds 6d–6l in ): These feature benzhydrylpiperazine or bis(4-fluorophenyl)methyl groups instead of the 2,6-difluorophenylsulfonyl group. Such substitutions influence lipophilicity and binding affinity .

- Imidazopyridines (e.g., compounds 46–50 in ): These contain fused imidazo[4,5-c]pyridine cores, contrasting with the simpler pyridine-thioether scaffold. The presence of difluorophenyl groups in both classes suggests shared strategies for enhancing metabolic stability .

- Thioether-linked pharmacophores (e.g., Rilapladib in ): Rilapladib (CAS-412950-08-4) replaces pyridine with a quinoline core but retains the difluorophenyl-thioether motif, highlighting the therapeutic relevance of this linkage in diseases like atherosclerosis .

Physicochemical and Pharmacokinetic Properties

- Polarity : HPLC retention times (e.g., 1.63 minutes for ’s compound) indicate moderate polarity, which the target compound may share due to its sulfonyl and pyridine groups .

Data Table: Key Features of Analogous Compounds

Biological Activity

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring linked to a piperidine derivative via a thioether bond, with a difluorophenylsulfonyl group enhancing its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F2N2O2S. The structural characteristics include:

- Pyridine ring : Contributes to the compound's basicity and ability to form coordination complexes.

- Thioether linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Difluorophenylsulfonyl group : Increases the compound's reactivity and binding affinity towards proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenylsulfonyl moiety can form strong interactions with specific amino acid residues in target proteins. This interaction modulates the activity of these proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It has demonstrated efficacy against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For example, in vitro studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar thioether-containing compounds have been reported to exhibit activity against various bacterial strains, indicating potential for development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-((1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridine | Lacks difluorophenyl group | Reduced binding affinity |

| 2-((1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridine | Lacks sulfonyl group | Altered reactivity |

| 2-(1-(3,5-dimethyl-pyrazol-4-yl)sulfonyl)piperidine | Contains pyrazole | Exhibits anti-inflammatory effects |

The presence of both the difluorophenylsulfonyl group and the thioether linkage in this compound enhances its stability and specificity towards biological targets compared to other derivatives.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of sulfonamide derivatives, researchers evaluated the cytotoxic effects of various compounds on HCT116 and OVCAR-8 cell lines. The results indicated that certain modifications in the structure significantly enhanced potency, suggesting that similar modifications could be explored for this compound to improve its anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of related compounds in a rat model of adjuvant arthritis. Results demonstrated significant reductions in inflammatory markers when treated with sulfonamide derivatives containing similar functional groups . This suggests potential therapeutic applications for this compound in inflammatory diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by thioether formation. For example, sulfonylation reactions under basic conditions (e.g., NaOH in dichloromethane) are effective for introducing the 2,6-difluorophenylsulfonyl group to piperidine derivatives . Thiolation steps may require coupling agents like Mitsunobu reagents or nucleophilic substitution with pyridine-thiol derivatives. Reaction optimization should prioritize yield (>85%) and purity (>99%), as demonstrated in analogous sulfonamide syntheses .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and HRMS for structural confirmation. For example:

- 1H NMR : Look for characteristic shifts:

- Piperidine protons: δ 1.5–2.5 ppm (multiplet for CH2 groups).

- Aromatic protons (difluorophenyl): δ 7.0–7.5 ppm (doublets due to fluorine coupling).

- Pyridyl protons: δ 8.0–8.5 ppm .

- HRMS : Calculate the exact mass (e.g., m/z 412.09 [M+H]+) and compare with experimental data to confirm molecular formula .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer :

- Storage : Keep in a dry, inert atmosphere (argon/nitrogen) to prevent degradation.

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation from sulfonyl and thioether groups. Avoid inhalation; work in a fume hood .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorophenylsulfonyl group influence biological activity?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., 3,5-difluorophenyl or 4-methoxyphenylsulfonyl groups). Compare binding affinities in target assays (e.g., enzyme inhibition). Fluorine atoms enhance electronegativity and metabolic stability, while the sulfonyl group improves solubility and target engagement .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Use HPLC with UV/fluorescence detection (e.g., QC-SMD-TFA05 method, retention time ~1.63 minutes) to separate and quantify impurities. For example:

Q. How can contradictory NMR data between synthetic batches be resolved?

- Methodological Answer : Contradictions may arise from conformational flexibility (e.g., piperidine ring puckering) or residual solvents. Solutions include:

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, Schrödinger QikProp) to estimate:

- LogP : ~3.2 (moderate lipophilicity).

- Bioavailability : >50% due to moderate molecular weight (<500 Da) and hydrogen bond acceptors/donors ≤10 .

- Metabolic Sites : Sulfonyl and thioether groups are prone to cytochrome P450 oxidation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.